molecular formula C14H17N3O2 B2715471 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 899963-35-0

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2715471
CAS No.: 899963-35-0
M. Wt: 259.309
InChI Key: RWCJSEJGRNGTFA-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide ( 899963-35-0) is a high-purity organic heterocyclic compound featuring a 1,3,4-oxadiazole core, a scaffold renowned for its significant thermal stability and broad bioactivity profile in medicinal chemistry . This compound is offered exclusively for research purposes and is a valuable intermediate in pharmaceutical development, particularly in the exploration of novel bioactive agents with targeted enzymatic modulatory activity . The 1,3,4-oxadiazole nucleus is a privileged structure in anticancer drug discovery, acting as an important pharmacophore and bio-isostere for amides and esters, which enhances its ability to participate in hydrogen-bonding interactions with biological receptors . Research into 1,3,4-oxadiazole-based hybrids, such as the FDA-approved drug Zibotentan, has paved the way for developing safe and effective anticancer agents . Compounds within this class have demonstrated potent antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes like thymidylate synthase, HDAC, and tubulin polymerization, which are critical targets for halting the uncontrolled growth of cancer cells . The molecular structure of this compound confers notable advantages in molecular selectivity and the capacity for specific interactions with protein targets, making it a highly valuable candidate for structure-activity relationship (SAR) studies in oncology-focused chemical research . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCJSEJGRNGTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with isobutyric anhydride under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on molecular properties, synthesis, and biological activities.

Structural Analogues with Sulfanyl and Thiazole Substituents

Compounds 7c–7j () share a 1,3,4-oxadiazole core but differ in substituents:

  • Key Differences: 7h: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (C17H19N5O2S2).
  • Contains a sulfanyl (-S-) bridge and a thiazole ring, absent in the target compound.
  • Molecular weight: 389 g/mol vs. ~335–345 g/mol (estimated for the target compound).
  • Melting point: 149–199°C, higher than typical amide derivatives due to increased rigidity from the thiazole and sulfanyl groups .
    • Biological Implications : Thiazole and sulfanyl groups in 7h may enhance antimicrobial or enzyme inhibitory activity, whereas the target compound’s dimethylphenyl and methylpropanamide groups could favor different bioactivity profiles.

Sulfonyl and Heteroaromatic Derivatives

  • Compound 4 (): 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. Features a pyrazinyl acetamide and diphenylmethyl group. Synthesis via S-alkylation differs from the target compound’s likely route (e.g., cyclization of thiosemicarbazides).
  • Compound in : N-[5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide.

    • Contains dual sulfonyl groups (tosyl and methylsulfonyl), which are electron-withdrawing.
    • Higher molecular weight (estimated >450 g/mol) and melting point due to sulfonyl groups.
    • Reduced solubility in polar solvents compared to the target compound’s amide .

Agrochemical Propanamide Derivatives

  • Propanil (): N-(3,4-Dichlorophenyl)propanamide.
    • A simple propanamide herbicide lacking the oxadiazole ring.
    • Demonstrates that propanamide moieties alone can confer bioactivity (e.g., herbicide action via inhibition of photosystem II).
    • The target compound’s oxadiazole ring may redirect activity toward enzyme inhibition or receptor binding .

Crystallographic and Hydrogen Bonding Analysis

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine ():
    • Simpler structure with an amine group at the 2-position.
    • Forms 3D hydrogen-bonded networks via N–H⋯N interactions.
    • The target compound’s amide group may engage in stronger hydrogen bonding (N–H⋯O) but with reduced crystal lattice stability compared to amine derivatives .

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. The oxadiazole ring is often associated with various pharmacological properties, including antimicrobial and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes an oxadiazole ring substituted with a 3,4-dimethylphenyl group and a 2-methylpropanamide moiety. This unique configuration is crucial for its biological activity.

Property Value
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
CAS NumberNot available

Research indicates that compounds with an oxadiazole ring can interact with specific biological targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate inflammatory responses or cell growth.

Antimicrobial Activity

Studies have suggested that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have evaluated its efficacy against several cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast)5.12
HCT116 (Colon)6.67
PC3 (Prostate)4.89

These values indicate that the compound can inhibit cancer cell growth at relatively low concentrations.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of the compound on MCF7 breast cancer cells. The results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity against drug-resistant bacterial strains. The compound demonstrated effective inhibition comparable to traditional antibiotics, indicating its potential as a new therapeutic agent .

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